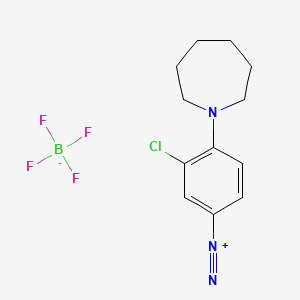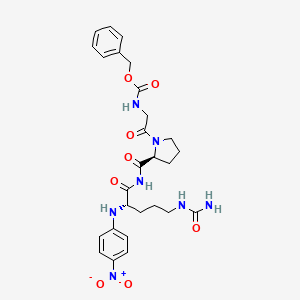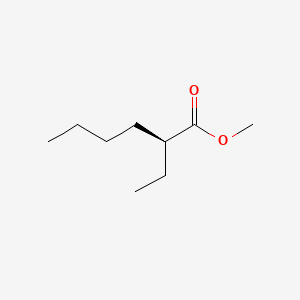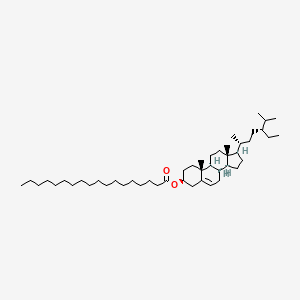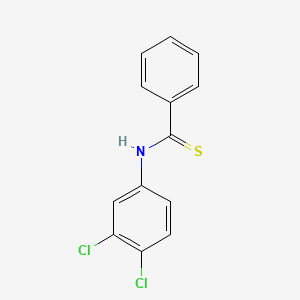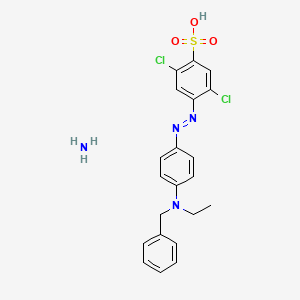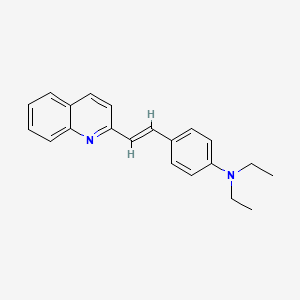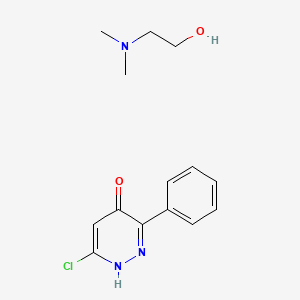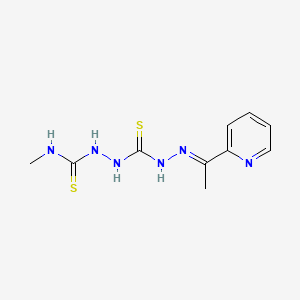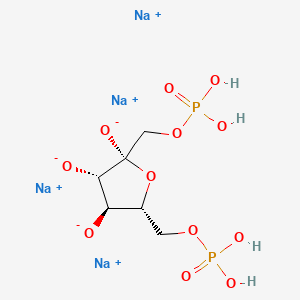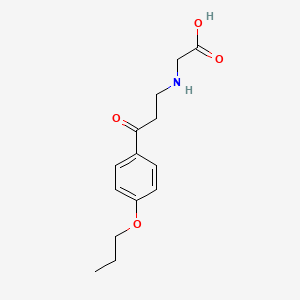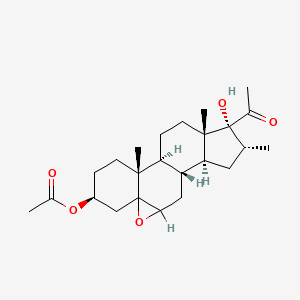
5alpha,6alpha-Epoxy-3beta,17-dihydroxy-16alpha-methylpregnan-20-one 3-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5alpha,6alpha-Epoxy-3beta,17-dihydroxy-16alpha-methylpregnan-20-one 3-acetate is a synthetic steroid derivative It is characterized by its complex structure, which includes an epoxy group, multiple hydroxyl groups, and an acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha,6alpha-Epoxy-3beta,17-dihydroxy-16alpha-methylpregnan-20-one 3-acetate typically involves multiple steps, starting from simpler steroid precursors. The key steps include:
Epoxidation: Introduction of the epoxy group at the 5alpha,6alpha positions.
Hydroxylation: Addition of hydroxyl groups at the 3beta and 17 positions.
Acetylation: Introduction of the acetate group at the 3 position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to maintain reaction conditions.
Purification: Advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5alpha,6alpha-Epoxy-3beta,17-dihydroxy-16alpha-methylpregnan-20-one 3-acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of epoxy groups to diols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield diols.
Applications De Recherche Scientifique
5alpha,6alpha-Epoxy-3beta,17-dihydroxy-16alpha-methylpregnan-20-one 3-acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex steroid derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5alpha,6alpha-Epoxy-3beta,17-dihydroxy-16alpha-methylpregnan-20-one 3-acetate involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and cellular responses. The epoxy and hydroxyl groups play crucial roles in its biological activity, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5alpha,6alpha-Epoxy-3beta-hydroxy-16alpha-methylpregnan-20-one: Lacks the 17-hydroxyl group.
5alpha,6alpha-Epoxy-3beta,17-dihydroxy-16alpha-methylpregnan-20-one: Lacks the acetate group.
Uniqueness
5alpha,6alpha-Epoxy-3beta,17-dihydroxy-16alpha-methylpregnan-20-one 3-acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
2857-83-2 |
|---|---|
Formule moléculaire |
C24H36O5 |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
[(1S,2R,5S,11R,12S,14R,15R,16S)-15-acetyl-15-hydroxy-2,14,16-trimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-yl] acetate |
InChI |
InChI=1S/C24H36O5/c1-13-10-19-17-11-20-23(29-20)12-16(28-15(3)26)6-8-21(23,4)18(17)7-9-22(19,5)24(13,27)14(2)25/h13,16-20,27H,6-12H2,1-5H3/t13-,16+,17-,18+,19+,20?,21-,22+,23?,24+/m1/s1 |
Clé InChI |
ZZEABJWXAVDRKW-NTXICKLYSA-N |
SMILES isomérique |
C[C@@H]1C[C@H]2[C@@H]3CC4C5(O4)C[C@H](CC[C@@]5([C@H]3CC[C@@]2([C@]1(C(=O)C)O)C)C)OC(=O)C |
SMILES canonique |
CC1CC2C3CC4C5(O4)CC(CCC5(C3CCC2(C1(C(=O)C)O)C)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


